![molecular formula C10H7IN2O B2575397 2-(3-Iodophenoxy)pyrimidine CAS No. 886362-02-3](/img/structure/B2575397.png)
2-(3-Iodophenoxy)pyrimidine
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Overview
Description
2-(3-Iodophenoxy)pyrimidine is a chemical compound with the molecular formula C10H7IN2O and a molecular weight of 298.08 . It is a solid substance with a melting point between 92 - 94 degrees .
Molecular Structure Analysis
The molecular structure of 2-(3-Iodophenoxy)pyrimidine consists of a pyrimidine ring attached to an iodophenoxy group . The InChI key for this compound is DBYHOIOWIHLZLJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-(3-Iodophenoxy)pyrimidine is a solid substance with a melting point between 92 - 94 degrees . It has a molecular weight of 298.08 and a molecular formula of C10H7IN2O .Scientific Research Applications
Synthesis Methods
Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Researchers have developed various methods for synthesizing pyrimidines, including those involving 2-(3-Iodophenoxy)pyrimidine . These synthetic pathways are essential for producing the compound in the laboratory.
Anti-Inflammatory Properties
2-(3-Iodophenoxy)pyrimidine has been investigated for its anti-inflammatory effects. Inflammation is a normal response by the body to protect tissues against disease or infection. Studies suggest that certain pyrimidines, including this compound, exhibit inhibitory responses against key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins . These findings highlight its potential as an anti-inflammatory agent.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-(3-Iodophenoxy)pyrimidine are certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response.
Mode of Action
2-(3-Iodophenoxy)pyrimidine interacts with its targets by inhibiting their expression and activities . This interaction results in a decrease in the inflammatory response, which can be beneficial in conditions where inflammation is a key factor.
Biochemical Pathways
2-(3-Iodophenoxy)pyrimidine affects the de novo purine and pyrimidine biosynthesis pathways . These pathways are essential for the synthesis of nucleic acids RNA and DNA, regulation of enzymatic reactions, and as a source of energy . The compound’s interaction with these pathways can lead to changes in cellular metabolism and function.
Result of Action
The molecular and cellular effects of 2-(3-Iodophenoxy)pyrimidine’s action primarily involve a reduction in inflammation. By inhibiting the expression and activities of key inflammatory mediators, the compound can help to alleviate symptoms associated with inflammatory conditions .
properties
IUPAC Name |
2-(3-iodophenoxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IN2O/c11-8-3-1-4-9(7-8)14-10-12-5-2-6-13-10/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYHOIOWIHLZLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)OC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Iodophenoxy)pyrimidine |
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